N'-[(E)-(2-hydroxyphenyl)methylidene]-2,4-dinitrobenzohydrazide
Description
N’-[(E)-(2-hydroxyphenyl)methylidene]-2,4-dinitrobenzohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a C=N bond, and hydrazones are a subclass of Schiff bases formed by the reaction of hydrazines with aldehydes or ketones
Properties
Molecular Formula |
C14H10N4O6 |
|---|---|
Molecular Weight |
330.25 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxyphenyl)methylideneamino]-2,4-dinitrobenzamide |
InChI |
InChI=1S/C14H10N4O6/c19-13-4-2-1-3-9(13)8-15-16-14(20)11-6-5-10(17(21)22)7-12(11)18(23)24/h1-8,19H,(H,16,20)/b15-8+ |
InChI Key |
FUHIGVCWTNTTTF-OVCLIPMQSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])O |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-hydroxyphenyl)methylidene]-2,4-dinitrobenzohydrazide typically involves the condensation reaction between 2-hydroxybenzaldehyde and 2,4-dinitrobenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base hydrazone, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-hydroxyphenyl)methylidene]-2,4-dinitrobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Products may include nitroso or nitro derivatives.
Reduction: Products typically include amines.
Substitution: Products depend on the nucleophile used but may include various substituted derivatives.
Scientific Research Applications
N’-[(E)-(2-hydroxyphenyl)methylidene]-2,4-dinitrobenzohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor and antimicrobial agent.
Medicine: Explored for its pharmacological properties, including potential anticancer and antiviral activities.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds
Mechanism of Action
The mechanism of action of N’-[(E)-(2-hydroxyphenyl)methylidene]-2,4-dinitrobenzohydrazide involves its interaction with biological targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which may inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation. Additionally, the presence of nitro groups can facilitate redox reactions, leading to the generation of reactive oxygen species that can damage cellular components .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]naphthalene-2-carbohydrazide
Uniqueness
N’-[(E)-(2-hydroxyphenyl)methylidene]-2,4-dinitrobenzohydrazide is unique due to the presence of both hydroxyl and nitro functional groups, which confer distinct chemical reactivity and biological activity. The combination of these groups allows for diverse applications in various fields, making it a versatile compound for research and industrial purposes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
